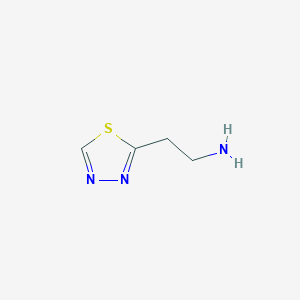

1,3,4-Thiadiazole-2-ethylamine

Übersicht

Beschreibung

1,3,4-Thiadiazole-2-ethylamine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of 1,3,4-thiadiazoles, which have garnered significant interest due to their diverse biological and chemical properties .

Wirkmechanismus

Target of Action

1,3,4-Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial , anticonvulsant , and anticancer properties. The primary targets of these compounds are often dependent on the specific biological activity being exhibited. For instance, in their role as anticancer agents, 1,3,4-thiadiazole derivatives have been found to interfere with DNA synthesis, thereby inhibiting the replication of both human tumor and bacterial cells . In their role as anticonvulsants, these compounds have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Mode of Action

The mode of action of 1,3,4-thiadiazole derivatives is largely dependent on their specific biological activity. As anticancer agents, these compounds interfere with DNA synthesis, thereby inhibiting the replication of both human tumor and bacterial cells . As anticonvulsants, these compounds prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Biochemical Pathways

1,3,4-Thiadiazole derivatives affect various biochemical pathways based on their specific biological activity. For instance, as anticancer agents, these compounds interfere with processes related to DNA replication . As anticonvulsants, these compounds affect the GABAA pathway .

Pharmacokinetics

It is known that the strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability .

Result of Action

The result of the action of 1,3,4-thiadiazole derivatives is largely dependent on their specific biological activity. As anticancer agents, these compounds inhibit the replication of both human tumor and bacterial cells . As anticonvulsants, these compounds prevent neurons from firing in the brain .

Action Environment

The action environment of 1,3,4-thiadiazole derivatives can influence their action, efficacy, and stability. For instance, the strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability . Additionally, the sulfur atom of the thiadiazole ring imparts improved liposolubility, allowing these compounds to cross cellular membranes and interact with biological targets with distinct affinities .

Biochemische Analyse

Biochemical Properties

1,3,4-Thiadiazole-2-ethylamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, and these interactions are key to its function . For instance, it has been found to have strong binding affinity and interaction with key amino acid residues . The 1,3,4-Thiadiazole moiety in the compound is particularly important in bonding and hydrophobic interactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been evaluated for its cytotoxic effects on multiple human cancer cell lines, including the hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) cell lines .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular modelling studies have spotlighted the anchoring role of the 1,3,4-substituted-thiadiazole moiety in these interactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazole-2-ethylamine can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of thiosemicarbazide intermediates with EDC·HCl in DMSO or p-TsCl, triethylamine in N-methyl-2-pyrrolidone .

Industrial Production Methods: Industrial production of 1,3,4-thiadiazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

1,3,4-Thiadiazole-2-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted thiadiazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1,3,4-Thiadiazole derivatives exhibit a wide range of biological activities due to their structural properties. Some notable applications include:

- Anticancer Activity : Compounds containing the 1,3,4-thiadiazole moiety have shown promising results against various cancer cell lines. For instance, derivatives have been developed that inhibit the Abl protein kinase, which is crucial in chronic myelogenous leukemia (CML) treatment . The selective activity against Bcr-Abl positive K562 cells demonstrates the potential for targeted cancer therapies.

- Antimicrobial Properties : Numerous studies have reported the antimicrobial efficacy of 1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. These compounds are also effective against fungal pathogens like Candida albicans and have been compared favorably to standard antibiotics .

- Anticonvulsant Effects : Research indicates that several derivatives exhibit anticonvulsant properties with mechanisms involving GABAergic activity and modulation of voltage-gated ion channels. For example, specific derivatives demonstrated significant protection in seizure models with minimal toxicity .

- Anti-inflammatory and Analgesic Activities : Thiadiazole derivatives have been investigated for their anti-inflammatory effects and pain relief capabilities. They act by inhibiting pro-inflammatory cytokines and pathways involved in pain signaling .

Synthesis of Derivatives

The synthesis of 1,3,4-thiadiazole derivatives is a critical aspect of their application in drug development. Various methods have been explored:

- Conventional Synthesis : Traditional synthetic routes involve the reaction of thiosemicarbazide with carbon disulfide followed by cyclization to form the thiadiazole ring .

- Microwave-Assisted Synthesis : This modern technique has shown to enhance yield and reduce reaction times significantly compared to conventional methods. It has been utilized for synthesizing biologically active thiadiazole derivatives efficiently .

Case Study 1: Anticancer Activity

A study focused on synthesizing novel 1,3,4-thiadiazole derivatives as potential antitumor agents against CML. The synthesized compounds were evaluated for their ability to inhibit the Bcr-Abl kinase with promising results indicating an IC50 value of 7.4 µM . This highlights the potential for developing targeted therapies based on this scaffold.

Case Study 2: Antimicrobial Efficacy

Research conducted on various 1,3,4-thiadiazole derivatives demonstrated significant antimicrobial activity against multiple pathogens. The derivatives were tested against standard strains and exhibited comparable or superior efficacy to conventional antibiotics . This underscores their potential as alternative therapeutic agents in treating infections.

Summary Table of Applications

Vergleich Mit ähnlichen Verbindungen

1,3,4-Thiadiazole-2-ethylamine can be compared with other similar compounds such as:

2-Amino-1,3,4-thiadiazole: Shares similar biological properties but differs in its specific applications and potency.

2-Amino-1,3,4-oxadiazole: Acts as a bioisostere of this compound, exhibiting similar biological activities but with different pharmacokinetic profiles.

Uniqueness: this compound is unique due to its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

1,3,4-Thiadiazole-2-ethylamine is a member of the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which contributes to its pharmacological potential. The biological activity of 1,3,4-thiadiazole derivatives includes antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antihypertensive properties among others. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and research findings.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives demonstrate significant antimicrobial properties against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi effectively.

Table 1: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 5-Methyl-1,3,4-thiadiazole | Antifungal | Candida albicans | 0.5 µg/mL |

| 2-Amino-1,3,4-thiadiazole | Antibacterial | Staphylococcus aureus | 0.25 µg/mL |

| C1 (4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol) | Antifungal | Aspergillus niger | 0.75 µg/mL |

The compound C1 was noted for its potent antifungal activity with low toxicity towards human cells .

Anticancer Activity

Research indicates that certain derivatives of 1,3,4-thiadiazole exhibit significant anticancer effects. For instance, a study synthesized a series of compounds that inhibited the proliferation of various cancer cell lines.

Table 2: Anticancer Activity of Selected Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Compound 41a | MCF-7 | 0.28 |

| Compound 41a | A549 | 0.52 |

| Compound X | HeLa | 15 nM |

Compound 41a demonstrated notable tubulin polymerization inhibitory activity and was effective against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of a series of thiadiazole derivatives on animal models induced with inflammation, it was found that these compounds significantly reduced swelling and pain when compared to control groups .

The biological activities of 1,3,4-thiadiazole derivatives are attributed to their ability to interact with various biological targets:

- Antimicrobial Action : The presence of sulfur and nitrogen in the thiadiazole ring enhances interactions with microbial enzymes and cell membranes.

- Anticancer Mechanism : Thiadiazoles may induce apoptosis in cancer cells through pathways involving tubulin inhibition and modulation of cell cycle regulators.

- Anti-inflammatory Pathways : These compounds often inhibit the expression of inflammatory mediators such as TNF-alpha and IL-6.

Eigenschaften

IUPAC Name |

2-(1,3,4-thiadiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c5-2-1-4-7-6-3-8-4/h3H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIKYRCHORWLLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13275-68-8 | |

| Record name | 2-Ethylamino-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013275688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.